

3-(Trifluoromethyl)benzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1349289

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-(Trifluoromethyl)benzenesulfonyl Chloride**

This technical guide provides a comprehensive overview of the core physical properties of **3-(Trifluoromethyl)benzenesulfonyl chloride**, a key reagent in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Physical Properties

3-(Trifluoromethyl)benzenesulfonyl chloride is a colorless to yellow liquid under standard conditions. Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory applications.

Physical Property	Value	Units
Molecular Formula	C ₇ H ₄ ClF ₃ O ₂ S	-
Molecular Weight	244.62	g/mol
Boiling Point	88 - 90	°C at 6 mmHg
Density	1.526	g/mL at 25 °C
Refractive Index	1.485	n _{20/D}
Melting Point	Not Applicable	-

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid reagents like **3-(Trifluoromethyl)benzenesulfonyl chloride**.

Boiling Point Determination (Reduced Pressure)

The boiling point of **3-(Trifluoromethyl)benzenesulfonyl chloride** is reported under reduced pressure to avoid decomposition at higher temperatures. A common method for this determination is vacuum distillation.

Apparatus:

- A round-bottom flask
- A distillation head with a condenser
- A receiving flask
- A thermometer
- A vacuum pump with a manometer

- A heating mantle

Procedure:

- A small amount of the liquid is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer for smooth boiling.
- The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain the vacuum.
- The vacuum pump is connected and the system is evacuated to the desired pressure, as measured by the manometer (e.g., 6 mmHg).
- The flask is gently heated using the heating mantle.
- The temperature is carefully monitored. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is recorded along with the corresponding pressure.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.

Apparatus:

- A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- An analytical balance
- A constant temperature water bath

Procedure:

- The clean and dry pycnometer is weighed accurately on an analytical balance (m_1).

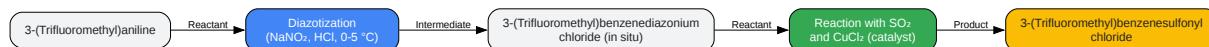
- The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m_2).
- The pycnometer is emptied, dried, and then filled with **3-(Trifluoromethyl)benzenesulfonyl chloride**.
- The same procedure of thermal equilibration and weighing is followed (m_3).
- The density of the liquid (ρ) is calculated using the following formula: $\rho_{\text{liquid}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

Refractive Index Determination

The refractive index is a measure of how much light bends when it passes through a substance and is a useful property for identifying and assessing the purity of liquid compounds. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

- An Abbe refractometer
- A constant temperature water bath connected to the refractometer
- A dropper
- A suitable solvent for cleaning (e.g., acetone or ethanol)


Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- The temperature of the prisms is regulated by circulating water from a constant temperature bath (e.g., 20 °C).

- A few drops of **3-(Trifluoromethyl)benzenesulfonyl chloride** are placed on the surface of the lower prism using a clean dropper.
- The prisms are closed and locked.
- The light source is adjusted, and the eyepiece is used to view the scale.
- The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale.

Synthesis Workflow

One common and effective method for the synthesis of **3-(Trifluoromethyl)benzenesulfonyl chloride** is through the diazotization of 3-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction. The logical flow of this synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(Trifluoromethyl)benzenesulfonyl chloride**.

This technical guide provides essential physical property data and standardized experimental protocols for **3-(Trifluoromethyl)benzenesulfonyl chloride**, which are critical for its application in research and development. The included synthesis workflow offers a clear visual representation of a key manufacturing process.

- To cite this document: BenchChem. [3-(Trifluoromethyl)benzenesulfonyl chloride physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349289#3-trifluoromethyl-benzenesulfonyl-chloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com